Isopropyl octanoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropyl octanoate is typically synthesized through the esterification of octanoic acid with isopropanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, in a homogeneous medium . The reaction conditions often involve heating the mixture to around 165°C with a molar ratio of alcohol to acid of 6:1 and using about 5.97% of a catalyst like zinc octanoate .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized using a factorial design to determine the best reaction conditions. This includes adjusting the molar ratio, catalyst percentage, and temperature to achieve high conversion rates .

Análisis De Reacciones Químicas

Types of Reactions: Isopropyl octanoate primarily undergoes hydrolysis, a reaction where the ester is split into its constituent alcohol and acid in the presence of water. This reaction can be catalyzed by either an acid or a base .

Common Reagents and Conditions:

Acidic Hydrolysis: Involves the use of a strong acid like hydrochloric acid or sulfuric acid.

Basic Hydrolysis (Saponification): Involves the use of a strong base like sodium hydroxide.

Major Products Formed:

Acidic Hydrolysis: Produces octanoic acid and isopropanol.

Basic Hydrolysis: Produces the sodium salt of octanoic acid and isopropanol.

Aplicaciones Científicas De Investigación

Synthesis of Isopropyl Octanoate

The synthesis of this compound typically involves the esterification reaction between isopropanol and octanoic acid. Recent studies have highlighted different catalytic methods to enhance the efficiency of this reaction:

- Catalytic Methods : Layered zinc n-octanoate has been utilized as a catalyst, demonstrating effective conversion rates under specific conditions (393 K with a molar ratio of 10:1 for isopropanol to lauric acid) .

- Metal Carboxylate Catalysis : Another study reported the use of metal carboxylate salts of zinc and alkali metals as catalysts, further improving yield and reaction kinetics .

Properties of this compound

This compound possesses several notable properties that contribute to its applicability:

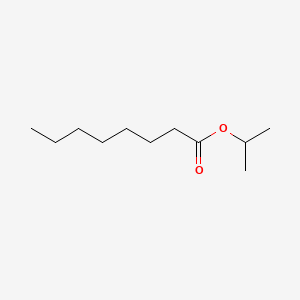

- Chemical Formula : C₁₁H₂₂O₂

- Molecular Weight : 186.29 g/mol

- Physical State : Clear liquid

- Solubility : Soluble in organic solvents; limited solubility in water

Cosmetics

This compound is widely used in cosmetic formulations due to its emollient properties. It helps to improve skin feel and texture while providing moisture retention. Common applications include:

- Lotions and Creams : Enhances spreadability and absorption.

- Fragrance Fixative : Serves as a carrier for fragrances in perfumes.

Food Industry

In food applications, this compound acts as a flavoring agent and solvent for food additives. Its safety profile makes it suitable for use in:

- Flavoring Agents : Used to impart specific flavors in processed foods.

- Food Packaging : Acts as a plasticizer in food packaging materials.

Pharmaceuticals

The compound is also significant in pharmaceutical formulations. Its properties facilitate:

- Drug Delivery Systems : Functions as a solvent for poorly soluble drugs.

- Topical Preparations : Used in ointments and creams for enhanced absorption.

Biochemical Research

This compound serves as a biochemical reagent in laboratory settings. Its applications include:

- Cell Culture Media : Used as a component in growth media for specific cell lines.

- Organic Synthesis : Acts as an intermediate in synthesizing other chemical compounds.

Case Study 1: Cosmetic Formulation

A study on the formulation of skin creams demonstrated that incorporating this compound significantly improved the sensory attributes of the product, enhancing user satisfaction compared to formulations without this ester .

Case Study 2: Food Safety Assessment

Research assessing the safety of this compound in food products concluded that it poses minimal risk when used within established limits, supporting its use as a flavoring agent .

Mecanismo De Acción

The mechanism of action of isopropyl octanoate involves its interaction with lipid membranes, enhancing the permeability and absorption of active ingredients in topical formulations. It acts as an emollient, providing a smooth and soft texture to the skin. The molecular targets include lipid bilayers and skin cells, where it helps in maintaining moisture and improving the delivery of other compounds .

Comparación Con Compuestos Similares

Isopropyl butyrate: An ester formed from butyric acid and isopropanol.

Isopropyl myristate: An ester formed from myristic acid and isopropanol.

Isopropyl palmitate: An ester formed from palmitic acid and isopropanol

Comparison:

Isopropyl butyrate: Has a shorter carbon chain (four carbons) compared to isopropyl octanoate (eight carbons), resulting in different physical properties and applications.

Isopropyl myristate: Has a longer carbon chain (fourteen carbons) and is commonly used in cosmetics for its excellent spreading properties.

Isopropyl palmitate: Also has a longer carbon chain (sixteen carbons) and is widely used in skincare products for its moisturizing effects

This compound stands out due to its balanced chain length, providing a good combination of volatility, emollient properties, and compatibility with various formulations.

Actividad Biológica

Isopropyl octanoate, a fatty acid ester formed from isopropanol and octanoic acid, is widely utilized in food, cosmetics, and pharmaceuticals due to its unique properties. This article explores the biological activity of this compound, focusing on its health effects, mechanisms of action, and potential applications in various fields.

This compound (C11H22O2) is synthesized through the esterification of octanoic acid with isopropanol, typically using an acid catalyst such as sulfuric acid. The optimal conditions for this synthesis involve a molar ratio of 6:1 (isopropanol to octanoic acid) at a temperature of 165 °C, achieving conversion rates up to 75% .

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study on dietary octanoate supplementation demonstrated its ability to enhance antioxidant enzyme activities while reducing reactive oxygen species (ROS) levels in the intestine. This effect contributes to alleviating oxidative stress and improving intestinal health by repairing the intestinal barrier and reducing inflammation .

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. In animal studies, it down-regulated pro-inflammatory cytokines such as TNF-α and IL-1β, thereby mitigating hepatic inflammation and oxidative stress . This property suggests potential therapeutic applications for conditions characterized by chronic inflammation.

3. Microbiota Modulation

The compound also influences gut microbiota composition. Supplementation with octanoate has been linked to an increase in beneficial bacterial populations, such as Lactobacillus, which are crucial for maintaining gut health. This modulation can help restore microbial balance disrupted by high-fat diets or other factors .

Case Study 1: Dietary Supplementation in Aquaculture

In a study involving Larimichthys crocea (large yellow croaker), dietary supplementation with octanoate improved intestinal morphology and function. It increased the expression of tight junction proteins (ZO-1 and ZO-2) and reduced inflammatory markers, demonstrating the potential of this compound in aquaculture to enhance fish health and growth performance .

Case Study 2: Hepatic Lipid Metabolism

Another study focused on the effects of octanoate on hepatic lipid metabolism in fish. The results indicated that dietary inclusion of octanoate reduced lipid accumulation in the liver while enhancing antioxidant defenses. This suggests that this compound could be beneficial in managing lipid-related disorders in aquatic animals .

Summary of Research Findings

Propiedades

IUPAC Name |

propan-2-yl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(12)13-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGIIHOFOFCKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203007 | |

| Record name | Isopropyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-59-3 | |

| Record name | Isopropyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 1-methylethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK5I7U9ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the optimal conditions for synthesizing isopropyl octanoate using zinc n-octanoate as a catalyst?

A1: Research indicates that zinc n-octanoate demonstrates promising catalytic activity in the esterification of octanoic acid with isopropanol to produce this compound. The study identified optimal conditions for this reaction to be a temperature of 165 °C, a 6:1 molar ratio of alcohol to acid, and the use of 5.97% catalyst (relative to the acid mass) []. Under these conditions, conversions of up to 75% were observed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.